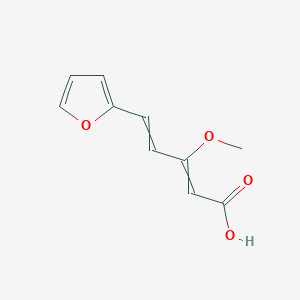
Benzyl(iodo)dimethylgermane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl(iodo)dimethylgermane is an organogermanium compound characterized by the presence of a benzyl group, an iodine atom, and two methyl groups attached to a germanium atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(iodo)dimethylgermane typically involves the reaction of dimethylgermanium dichloride with benzyl iodide in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the germanium compound. The general reaction scheme is as follows:
(CH3)2GeCl2+C6H5CH2I→(CH3)2Ge(CH2C6H5)I+2HCl
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles, such as halides or alkoxides.
Oxidation Reactions: The compound can be oxidized to form germanium dioxide derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of germane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium halides or potassium alkoxides, typically carried out in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution: Products include benzyl(dimethyl)germanium halides or alkoxides.
Oxidation: Products include germanium dioxide derivatives.
Reduction: Products include germane derivatives.
Applications De Recherche Scientifique
Benzyl(iodo)dimethylgermane has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of other organogermanium compounds.
Materials Science: The compound is explored for its potential in creating germanium-based materials with unique electronic properties.
Medicinal Chemistry: Research is ongoing to investigate its potential biological activities and therapeutic applications.
Mécanisme D'action
The mechanism of action of Benzyl(iodo)dimethylgermane involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, while the germanium center can engage in coordination with other molecules. These interactions can influence the compound’s reactivity and its ability to form complexes with biological molecules.
Comparaison Avec Des Composés Similaires
- Benzyl(dimethyl)germanium chloride
- Benzyl(trimethyl)germanium
- Phenyl(iodo)dimethylgermane
Comparison: Benzyl(iodo)dimethylgermane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloride or trimethyl counterparts. The iodine atom allows for specific substitution reactions that are not possible with other halides, making it a valuable compound in synthetic chemistry.
Propriétés
Numéro CAS |
113352-22-0 |
|---|---|
Formule moléculaire |
C9H13GeI |
Poids moléculaire |
320.73 g/mol |
Nom IUPAC |
benzyl-iodo-dimethylgermane |
InChI |
InChI=1S/C9H13GeI/c1-10(2,11)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Clé InChI |
VBDWRQNBDPZVHM-UHFFFAOYSA-N |
SMILES canonique |
C[Ge](C)(CC1=CC=CC=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


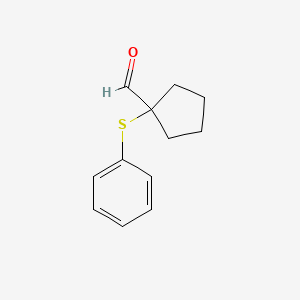
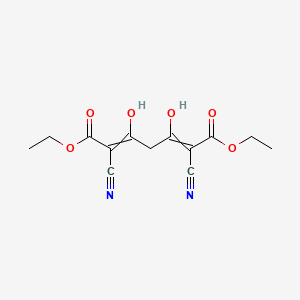

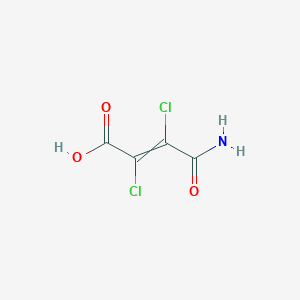
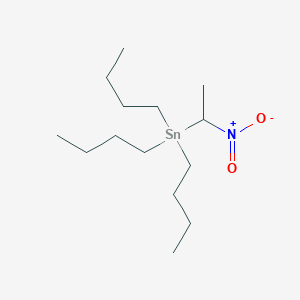
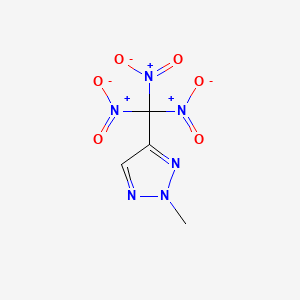
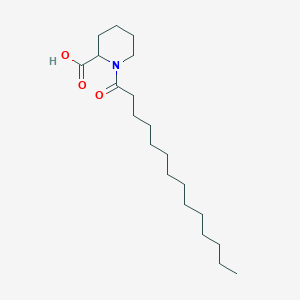
silane](/img/structure/B14312892.png)
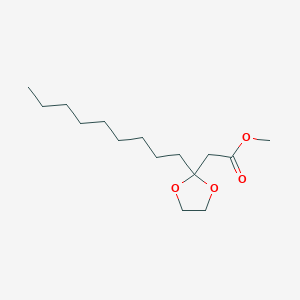
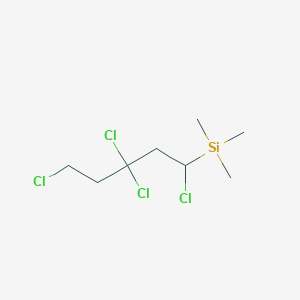
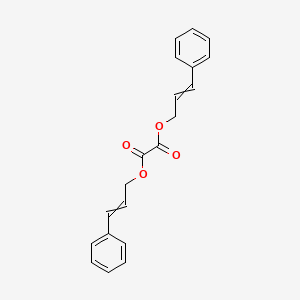
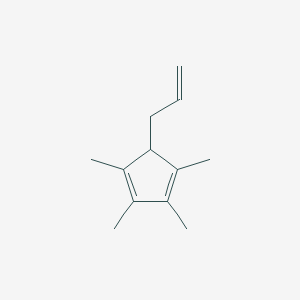
![2-[(Methylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14312914.png)
